molecular formula C11H15ClO B11964385 1-(2-Chloro-2-methylpropyl)-4-methoxybenzene CAS No. 18503-98-5

1-(2-Chloro-2-methylpropyl)-4-methoxybenzene

Katalognummer: B11964385
CAS-Nummer: 18503-98-5
Molekulargewicht: 198.69 g/mol
InChI-Schlüssel: BVNVYYFNVOWYAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-2-methylpropyl)-4-methoxybenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a 2-chloro-2-methylpropyl group and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-2-methylpropyl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzene (anisole) with 2-chloro-2-methylpropane (tert-butyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor containing the catalyst. This method ensures higher yields and better control over reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chloro-2-methylpropyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can undergo reduction to remove the chlorine atom, forming a hydrocarbon derivative.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed:

    Substitution: Formation of 1-(2-Hydroxy-2-methylpropyl)-4-methoxybenzene.

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 1-(2-Methylpropyl)-4-methoxybenzene.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-2-methylpropyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-2-methylpropyl)-4-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by a nucleophile. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and properties.

Vergleich Mit ähnlichen Verbindungen

    1-(2-Chloro-2-methylpropyl)benzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    4-Methoxybenzyl chloride: Contains a benzyl chloride group instead of the 2-chloro-2-methylpropyl group, leading to different substitution patterns.

    1-(2-Methylpropyl)-4-methoxybenzene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

Uniqueness: 1-(2-Chloro-2-methylpropyl)-4-methoxybenzene is unique due to the presence of both the 2-chloro-2-methylpropyl group and the methoxy group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

18503-98-5

Molekularformel

C11H15ClO

Molekulargewicht

198.69 g/mol

IUPAC-Name

1-(2-chloro-2-methylpropyl)-4-methoxybenzene

InChI

InChI=1S/C11H15ClO/c1-11(2,12)8-9-4-6-10(13-3)7-5-9/h4-7H,8H2,1-3H3

InChI-Schlüssel

BVNVYYFNVOWYAT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC1=CC=C(C=C1)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.